molecular formula C7H7BN2O6 B1308582 3,5-Dinitro-2-methylphenylboronic acid CAS No. 24341-76-2

3,5-Dinitro-2-methylphenylboronic acid

Cat. No.: B1308582
CAS No.: 24341-76-2
M. Wt: 225.95 g/mol
InChI Key: ZESXGHPFWNSQQV-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Dinitro-2-methylphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

3,5-Dinitro-2-methylphenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions of research involving 3,5-Dinitro-2-methylphenylboronic acid could involve its use in various types of chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction . Further studies could also explore the synthesis of this compound and its potential applications in different fields of chemistry.

Mechanism of Action

Target of Action

The primary target of 3,5-Dinitro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a suitable catalyst .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions, such as temperature and pH, as well as the presence of a suitable catalyst . The compound’s stability and reactivity can also be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

3,5-Dinitro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst . The compound interacts with various enzymes and proteins, including palladium complexes, which are essential for the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, leading to the formation of new chemical bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in protein degradation and turnover

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, in the Suzuki-Miyaura coupling reaction, this compound undergoes transmetalation with palladium complexes, resulting in the formation of new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, which is a key step in the reaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that boronic acids can have lasting impacts on cellular processes, including protein degradation and enzyme activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein degradation . Toxic or adverse effects at high doses are also a concern, as boronic acids can cause skin and eye irritation, as well as respiratory issues . Understanding the dosage effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in chemical reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of organic groups from boron to other molecules . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The specific metabolic pathways involving this compound are still being investigated.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding how this compound is transported and distributed is important for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence the compound’s interactions with enzymes and proteins, affecting its overall biochemical activity

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-2-methylphenylboronic acid is unique due to the presence of two nitro groups and a methyl group on the phenyl ring, which significantly influences its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can form stable and diverse carbon-carbon bonds .

Properties

IUPAC Name

(2-methyl-3,5-dinitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXGHPFWNSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402278
Record name (2-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24341-76-2
Record name B-(2-Methyl-3,5-dinitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24341-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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